5-(2-(7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound 5-(2-(7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule that belongs to the class of triazole-pyrimidine hybrids. These compounds are known for their diverse pharmacological properties, including neuroprotective and anti-neuroinflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
The compound has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential as a neuroprotective and anti-neuroinflammatory agent.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-(2-(7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Triazole-pyrimidine hybrids: Similar in structure and pharmacological properties.
Pyrimidine derivatives: Known for their antiviral, anticancer, and antimicrobial activities.
Uniqueness
The uniqueness of 5-(2-(7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific combination of functional groups, which confer distinct neuroprotective and anti-neuroinflammatory properties .
Properties
Molecular Formula |
C21H22N8O7 |
---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C21H22N8O7/c1-3-10-5-4-6-12(7-10)36-9-11(30)8-29-14-15(28(2)21(35)25-18(14)33)22-19(29)27-26-13-16(31)23-20(34)24-17(13)32/h4-7,11,30H,3,8-9H2,1-2H3,(H,25,33,35)(H3,23,24,31,32,34) |
InChI Key |
WUYYJIVTVHRYGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N=NC4=C(NC(=O)NC4=O)O)N(C(=O)NC3=O)C)O |
Origin of Product |
United States |
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